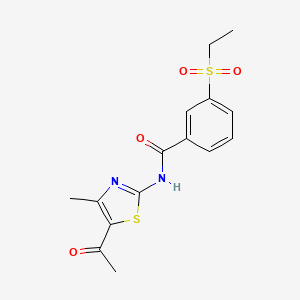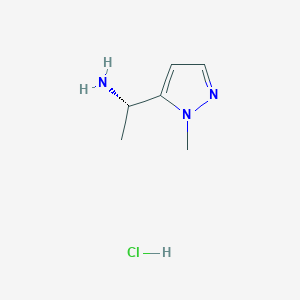
(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride, also known as (S)-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride, is a synthetic compound that has been used in scientific research for more than a decade. It is a pyrazole derivative that is of interest for its potential application in the development of therapeutic agents targeting the central nervous system (CNS). Its structure is related to that of the neurotransmitter glutamate, and as such, it has been studied as an agonist of the glutamate receptor.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride is a component in the synthesis of various heterocyclic compounds. The chemistry of similar pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones (DCNP), highlights their role as building blocks for creating diverse heterocyclic structures like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. DCNP and its derivatives are noted for their unique reactivity and have been used to synthesize cynomethylene dyes under mild reaction conditions, suggesting potential applications for this compound in similar contexts (Gomaa & Ali, 2020).
Analytical Techniques in Food and Biological Matrices
The compound's structural similarities to other heterocyclic aromatic amines, like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), underline its potential role in analytical studies. PhIP's carcinogenic nature in rodents and its metabolic pathways have been extensively studied. Techniques like liquid and gas chromatography, coupled with various detection methods, have been used to analyze PhIP and its metabolites, indicating potential areas of study for related compounds (Teunissen et al., 2010).
Applications in Anticancer Research
Pyrazoline derivatives, similar to this compound, have been investigated for their potential anticancer properties. Studies highlight the synthesis and biological activity of pyrazoline derivatives in the context of pharmaceutical chemistry. The review on pyrazoline derivatives' synthetic strategies and their anticancer activities reflects the relevance of this compound in medicinal chemistry research (Ray et al., 2022).
Removal of Persistent Organic Pollutants
Amine-functionalized sorbents, which may include structures similar to this compound, have been used in environmental applications, particularly for the removal of persistent organic pollutants like Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). Studies focusing on the development and application of amine-containing sorbents for PFAS removal highlight the critical role of these compounds in water treatment and pollution control (Ateia et al., 2019).
Propiedades
IUPAC Name |
(1S)-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-5(7)6-3-4-8-9(6)2;/h3-5H,7H2,1-2H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEQBUJYOHCSNO-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=NN1C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

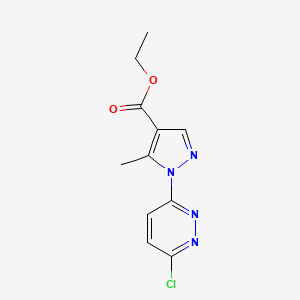

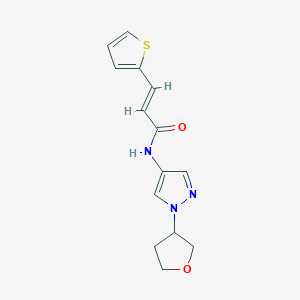

![(E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2565163.png)

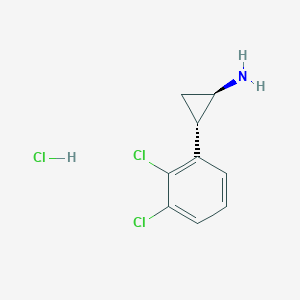
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-di-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2565168.png)




